Cas no 33758-06-4 ((1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol)

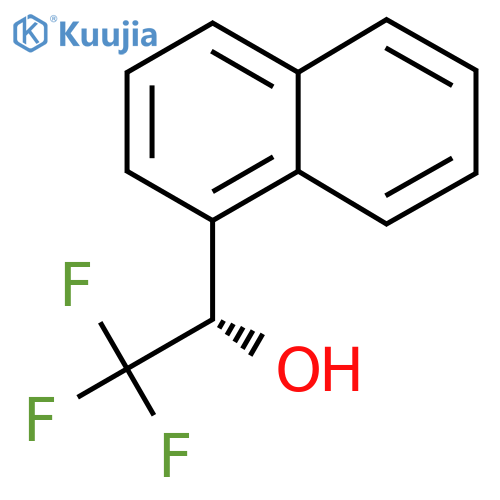

33758-06-4 structure

商品名:(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol

- 33758-06-4

- (s)-1-(1-naphthyl)-2,2,2-trifluoroethanol

- EN300-1931910

-

- インチ: 1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H/t11-/m0/s1

- InChIKey: RATZWCVDALBRJG-NSHDSACASA-N

- ほほえんだ: FC([C@H](C1C=CC=C2C=CC=CC=12)O)(F)F

計算された属性

- せいみつぶんしりょう: 226.06054939g/mol

- どういたいしつりょう: 226.06054939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1931910-0.25g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-0.5g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-2.5g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-5.0g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1931910-0.1g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-1g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-10g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-5g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-0.05g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1931910-1.0g |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol |

33758-06-4 | 1g |

$1343.0 | 2023-06-02 |

(1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

33758-06-4 ((1S)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-ol) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量